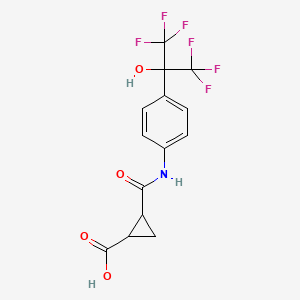

2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound known for its distinct chemical structure and significant reactivity. The presence of multiple fluorine atoms imparts unique chemical properties, making it a compound of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes involves the reaction of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)aniline with cyclopropanecarbonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under controlled temperatures to ensure specificity and yield.

Another route can be through the coupling of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzamide with cyclopropanecarboxylic acid using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial-scale production generally mirrors the laboratory methods but involves optimization for scale, efficiency, and cost-effectiveness. It typically involves automated reactors with stringent controls on temperature, pressure, and reagent concentrations to maximize yield and purity.

Analyse Des Réactions Chimiques

General Chemical Profile

Molecular Formula : C₁₇H₁₂F₉NO₄

Molecular Weight : 505.28 g/mol

Key Functional Groups :

- Cyclopropanecarboxylic acid

- Trifluoromethyl-hydroxyethyl substituent

- Phenylcarbamoyl moiety

Hydrolysis of Methyl Ester Precursor

The compound is synthesized via hydrolysis of its methyl ester intermediate under basic conditions:

Reaction :

Methyl 1-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenylcarbamoyl)cyclopropanecarboxylate

- KOH (aq) → Target compound

Conditions :

- Base : Potassium hydroxide (99.12 g in 900 mL H₂O)

- Temperature : 25–35°C

- Acidification : HCl (138 mL conc.) added post-hydrolysis for precipitation

Yield : 78%

Purity : >99.98% (HPLC)

Amide Bond Formation

The phenylcarbamoyl group is introduced via coupling reactions. For analogous compounds (e.g., cabozantinib intermediates), carbodiimide-mediated coupling (e.g., EDC·HCl) is used to link cyclopropanecarboxylic acid derivatives to aromatic amines .

Key Reaction Data

Stability and Reactivity

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been identified as an agonist for Liver X Receptors (LXRα and LXRβ), which play crucial roles in lipid metabolism and inflammatory responses. Its pharmacological applications include:

- Metabolic Disorders : Research indicates that LXR agonists can influence cholesterol homeostasis and may be beneficial in treating metabolic syndromes related to dyslipidemia .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating chronic inflammatory diseases .

Case Study: LXR Agonism

A study demonstrated that compounds like 2-(N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid could significantly reduce markers of inflammation in animal models of metabolic syndrome. The results indicated a decrease in serum triglycerides and improved insulin sensitivity .

Agricultural Applications

The unique properties of this compound also extend to agricultural science:

- Pesticidal Properties : Preliminary studies show that derivatives of this compound can act as effective biopesticides against certain pests due to their ability to disrupt hormonal systems in insects .

Case Study: Biopesticide Efficacy

In trials conducted on common agricultural pests, formulations containing the compound exhibited significant mortality rates compared to control groups. The efficacy was attributed to its ability to interfere with insect growth regulators .

Material Science Applications

Research into the material properties of this compound has revealed potential uses in developing advanced materials:

- Fluorinated Polymers : The trifluoromethyl groups enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .

Case Study: Polymer Development

A recent study focused on synthesizing polymers incorporating the compound into their structure. Results indicated improved mechanical properties and resistance to solvents compared to traditional polymers without fluorination .

Mécanisme D'action

Molecular Targets and Pathways: : The compound's mechanism of action varies with application but often involves interaction with proteins or enzymes due to the presence of multiple functional groups that facilitate binding.

Pathways Involved: : Depending on the biological target, it could influence metabolic pathways, signal transduction mechanisms, or other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds: : 2-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)acetic acid, 2-(N-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid.

Uniqueness: : The unique combination of cyclopropane and the trifluoromethyl group confers distinct steric and electronic properties, differentiating it from other similar fluorinated compounds.

This should give a comprehensive overview of 2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid. What else do you want to know?

Activité Biologique

The compound 2-(N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a member of a class of cyclopropane carboxylic acids that have garnered attention due to their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

The molecular formula of the compound is C16H18F6N2O3, with a complex structure that includes a cyclopropane ring and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the coupling of cyclopropanecarboxylic acid derivatives with amines in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate). This method allows for the introduction of various aromatic substituents that can modulate biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Notably, it has been shown to act as an agonist for liver X receptors (LXRs), which are nuclear receptors involved in lipid metabolism and cholesterol homeostasis. This interaction can lead to various downstream effects including:

- Regulation of lipid metabolism : By activating LXRs, the compound may influence the expression of genes involved in lipid uptake and storage.

- Anti-inflammatory effects : Some studies suggest that LXR activation can also modulate inflammatory responses.

Case Studies and Research Findings

- Inhibition of Cell Proliferation : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit significant inhibition on the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity. This suggests potential applications in cancer therapy where selective inhibition is desirable .

- Metabolic Effects : A study highlighted that cyclopropanecarboxylic acids could influence metabolic pathways related to hypoglycemia. The incorporation of these compounds into fatty acid biosynthesis pathways was observed, indicating their potential role in metabolic regulation .

- Structure-Activity Relationship (SAR) : The introduction of trifluoromethyl groups has been shown to enhance the potency and selectivity of these compounds toward specific receptors. The SAR studies emphasize the importance of substituent positioning and electronic properties in determining biological outcomes .

Table 1: Summary of Biological Activities

Table 2: Synthesis Yields

| Compound Derivative | Yield (%) | Method Used |

|---|---|---|

| 1-Phenylcyclopropane Carboxamide Derivative | 85% | HATU Coupling |

| Trifluoromethyl-substituted Derivative | 90% | α-Alkylation |

Propriétés

IUPAC Name |

2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F6NO4/c15-13(16,17)12(25,14(18,19)20)6-1-3-7(4-2-6)21-10(22)8-5-9(8)11(23)24/h1-4,8-9,25H,5H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBAODFXUVDXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.